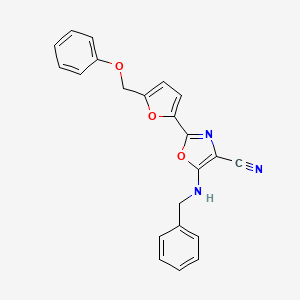
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Furan Derivatives : A study demonstrated a two-step synthesis process for creating 2,5-disubstituted furans, which are structurally related to the compound . This process involved the nitroaldol reaction and acidic treatment, and was applied in the synthesis of pharmaceutical targets like YC-1 (Palmieri, Gabrielli, & Ballini, 2010).
Transformation of Oxazoles : Research on cyclisation reactions of oxazoles explored how various conditions affected the formation of benzoxazole-2-carbonitrile and related compounds, showcasing the chemical flexibility of oxazole structures (Kalogirou et al., 2015).
Aza-Piancatelli Rearrangement : A study highlighted the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).
Pharmacological Applications
ACE Inhibitors from Indanone Derivatives : Analogous compounds to the one have been investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used primarily for the treatment of hypertension and congestive heart failure (Vulupala et al., 2018).
Antimicrobial Activities : Novel carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. This indicates the potential of similar compounds in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Chemical Analysis and Applications
Stereoselective Synthesis : Research into the stereoselective synthesis of benzazepine derivatives provides insights into the manipulation of similar compounds. The study focused on the addition of cyanide to specific diastereomers, which is relevant for understanding the chemical behavior of the compound (Cobb et al., 2004).
Synthesis of Quinazoline Derivatives : The one-step synthesis of 4-Arylaminoquinazoline-2-carbonitriles presents methodologies that are potentially applicable to the synthesis of related compounds (El-Shaieb, Hopf, & Jones, 2009).
High-Performance Liquid Chromatography Analysis : A study on the derivatization of 5-hydroxyindoles and catechols for high-performance liquid chromatography analysis using benzylamine may offer insights into analytical techniques applicable to similar compounds (Fujino et al., 2003).
Acylation of Oxazoles : Research focusing on the acylation of 5-phenyl-2-(fur-2-yl)oxazole, a structurally similar compound, explored the electrophilic substitution reactions, providing insights into the chemical reactivity of oxazoles (Patsenker et al., 1997).
Neuropharmacological Evaluation : Some oxazole derivatives have been evaluated for their antidepressant and anti-anxiety properties, highlighting the potential of oxazole-based compounds in the development of new neuropharmacological agents (Kumar, 2013).
Propriétés
IUPAC Name |
5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c23-13-19-21(24-14-16-7-3-1-4-8-16)28-22(25-19)20-12-11-18(27-20)15-26-17-9-5-2-6-10-17/h1-12,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWKJYWQIPSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)
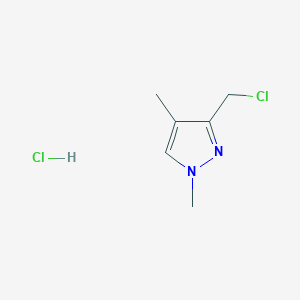

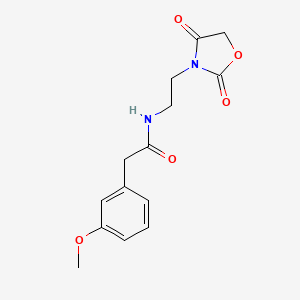

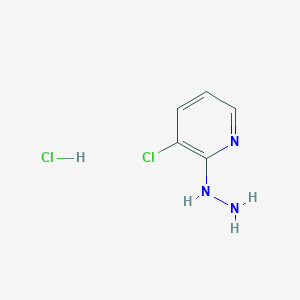

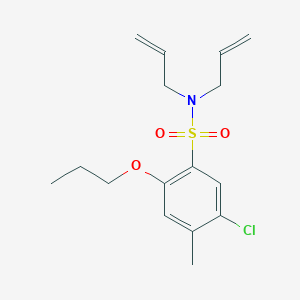
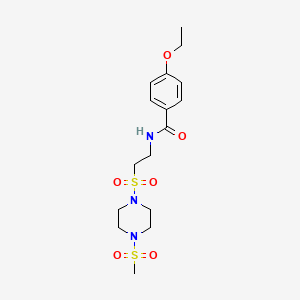
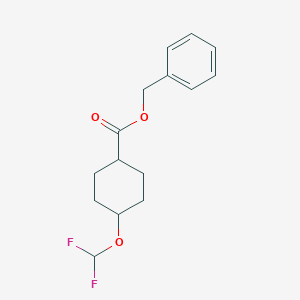
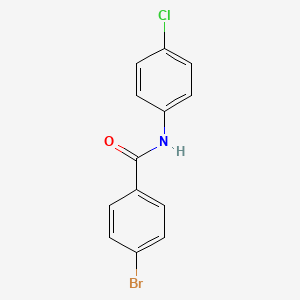
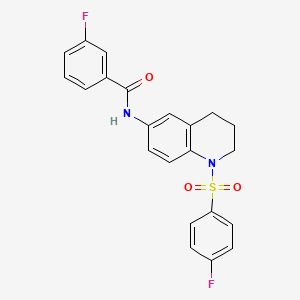
![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)